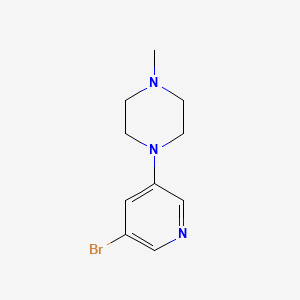

1-(5-Bromopyridin-3-yl)-4-methylpiperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-bromopyridin-3-yl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3/c1-13-2-4-14(5-3-13)10-6-9(11)7-12-8-10/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCUHUIYERGNRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704506 | |

| Record name | 1-(5-Bromopyridin-3-yl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1130759-48-6 | |

| Record name | 1-(5-Bromopyridin-3-yl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(5-Bromopyridin-3-yl)-4-methylpiperazine CAS 1130759-48-6 properties

An In-depth Technical Guide to 1-(5-Bromopyridin-3-yl)-4-methylpiperazine (CAS 1130759-48-6)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, CAS 1130759-48-6, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The document delineates its core physicochemical properties, outlines a probable synthetic pathway with detailed experimental logic, and discusses its primary application as a versatile chemical intermediate in the drug discovery pipeline. Furthermore, this guide consolidates essential safety, handling, and storage protocols to ensure its proper use in a laboratory setting. The synthesis of information is grounded in authoritative sources to provide a reliable and practical resource for scientific professionals.

Introduction

Heterocyclic scaffolds, particularly those incorporating pyridine and piperazine rings, are foundational structural motifs in a vast number of pharmacologically active agents. This compound is a key building block belonging to this class. Its structure is characterized by a pyridine ring substituted with a bromine atom at the 5-position and a 4-methylpiperazine group at the 3-position. The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination) for the construction of complex molecular architectures. The N-methylpiperazine moiety is frequently incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic profiles, and modulate biological activity. Consequently, this compound is primarily utilized as a primary and secondary intermediate for research and industrial production purposes.[1][2]

Physicochemical and Structural Properties

The fundamental identity and characteristics of this compound are summarized below. These properties are critical for its handling, reaction setup, and analytical characterization.

Core Compound Data

| Property | Value | Source(s) |

| CAS Number | 1130759-48-6 | [1][3] |

| Molecular Formula | C₁₀H₁₄BrN₃ | [1][3][4] |

| Molecular Weight | 256.14 g/mol | [3][4] |

| IUPAC Name | This compound | [2] |

| Synonyms | 1-(5-Bromo-3-pyridinyl)-4-methylpiperazine | [2][4] |

| Appearance | Off-white powder | [1] |

| Purity | Typically ≥95-97% | [1][5] |

Chemical Structure

The structural representation of the molecule is crucial for understanding its reactivity and steric profile.

Caption: 2D Structure of this compound.

Predicted Physicochemical Data

The following data, derived from computational models, offer valuable insights for experimental design, such as selecting appropriate solvent systems for reactions and chromatography.

| Property | Predicted Value | Source |

| Boiling Point | 341.1 ± 42.0 °C | [4] |

| Density | 1.406 ± 0.06 g/cm³ | [4] |

| XLogP3 | 1.5 | [4] |

| Topological Polar Surface Area (TPSA) | 19.4 Ų | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

Synthesis and Characterization

While specific proprietary synthesis routes may vary, a chemically sound and common approach for synthesizing arylpiperazines like the topic compound is via a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed Buchwald-Hartwig amination. The SNAr pathway is often practical when the aromatic ring is sufficiently electron-deficient.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The synthesis can be logically envisioned by reacting 3,5-dibromopyridine with 1-methylpiperazine. The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogen and the two bromine atoms. The reaction at the 3-position is generally favored over the 5-position due to the electronic influence of the nitrogen atom.

Reaction Scheme: 3,5-Dibromopyridine + 1-Methylpiperazine → this compound

Causality in Experimental Design:

-

Reagents: 3,5-dibromopyridine is the electrophilic aryl halide, and 1-methylpiperazine is the nucleophile.

-

Solvent: A high-boiling polar aprotic solvent like DMSO, DMF, or NMP is typically chosen to facilitate the reaction and achieve the necessary temperatures.

-

Base: A non-nucleophilic base, such as K₂CO₃ or Cs₂CO₃, is required to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

-

Temperature: Elevated temperatures (e.g., 100-150 °C) are usually necessary to overcome the activation energy for the SNAr reaction.

Experimental Workflow

The following diagram illustrates a standard laboratory workflow for the synthesis and purification of the target compound.

Caption: Standard workflow for synthesis and purification.

Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques is employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the protons on the pyridine ring, the four distinct methylene groups of the piperazine ring, and the N-methyl singlet. ¹³C NMR would confirm the number of unique carbon environments.[6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental formula (C₁₀H₁₄BrN₃).[6] The isotopic pattern characteristic of a bromine-containing compound would be a key diagnostic feature.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product, typically aiming for >97% for research applications.[1]

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile intermediate for creating more complex molecules.[1] Its bifunctional nature—a reactive aryl bromide and a nucleophilic piperazine—is its key asset.

The bromopyridine moiety is a perfect substrate for palladium-catalyzed cross-coupling reactions. This allows medicinal chemists to introduce a wide variety of substituents at the 5-position of the pyridine ring, enabling the exploration of the chemical space around a core scaffold to optimize biological activity, selectivity, and pharmacokinetic properties. This strategic importance makes it a critical tool for building libraries of compounds for screening in therapeutic areas such as oncology and neurology, where piperazine-containing molecules are prevalent.[7]

Caption: Role as a building block in drug discovery.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound. The information is compiled from safety data sheets (SDS) for the compound and structurally related chemicals.

Hazard Identification

While a specific, comprehensive toxicological profile is not fully investigated, compounds of this class are typically associated with the following hazards.[8] Users must consult the specific SDS provided by the supplier.[9][10][11][12]

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

Recommended Precautions and Storage

| Category | Recommendation | Source(s) |

| Engineering Controls | Use only in a well-ventilated area, preferably within a chemical fume hood. | [9][11] |

| Personal Protective Equipment (PPE) | Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. | [9][12] |

| Handling | Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | [9][11][12] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice. | [9][12] |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, get medical advice. | [9] |

| First Aid (Inhalation) | Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. | [9] |

| Storage Conditions | Store in a cool, dry, well-ventilated place. Keep container tightly closed and sealed. Store at room temperature, away from incompatible substances like strong oxidizing agents. | [1][9][11] |

Conclusion

This compound (CAS 1130759-48-6) is a high-value chemical intermediate with a well-defined role in modern synthetic and medicinal chemistry. Its structural features, particularly the synthetically versatile bromine atom, make it an essential building block for the development of novel compounds in drug discovery programs. A thorough understanding of its properties, synthetic routes, and safety protocols, as detailed in this guide, is crucial for its effective and safe utilization in research and development.

References

- 1. This compound, CasNo.1130759-48-6 BOC Sciences United States [bocscichem.lookchem.com]

- 2. USA Chemical Suppliers - Products: '0-9', Page: 140 [americanchemicalsuppliers.com]

- 3. This compound | 1130759-48-6 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

- 10. This compound - [sigmaaldrich.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to the Physicochemical Characteristics of 1-(5-Bromopyridin-3-yl)-4-methylpiperazine

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-(5-Bromopyridin-3-yl)-4-methylpiperazine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a key building block, understanding its molecular identity, physical properties, and analytical profile is paramount for its effective utilization in synthesis and research. This document details the compound's structural features, summarizes its known physical and chemical data, and presents standardized, field-proven protocols for its characterization. The methodologies are explained with a focus on the underlying scientific principles to ensure technical accuracy and reproducibility for researchers, scientists, and drug development professionals.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. This compound is a substituted heteroaromatic compound featuring a bromopyridine moiety linked to a methylpiperazine ring. These structural features are critical as they dictate the molecule's reactivity, polarity, and potential for intermolecular interactions.

Key Identifiers

A summary of the essential identifiers for this compound is provided below for unambiguous reference.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 1130759-48-6 | [1][3] |

| Molecular Formula | C₁₀H₁₄BrN₃ | [1][2][3] |

| Molecular Weight | 256.14 g/mol | [1][2] |

| Monoisotopic Mass | 255.03711 Da | [2][4] |

Structural Features and Their Implications

The molecule's structure is composed of three key functional regions, each contributing to its overall physicochemical profile. Understanding these components is essential for predicting its behavior in both chemical reactions and biological systems.

Caption: Key functional components of the target molecule.

-

Bromopyridine Ring: This aromatic system is electron-deficient due to the nitrogen atom. The bromine atom at the 5-position serves as a key reactive handle, particularly for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This makes the compound a valuable synthon for introducing the pyridyl-piperazine scaffold into more complex molecules.

-

Piperazine Linker: This saturated heterocyclic ring imparts significant flexibility to the molecule. The two nitrogen atoms are basic, with the tertiary amine (N-methylated) being more basic than the one attached to the aromatic ring. This basicity is a critical factor in determining the compound's solubility in aqueous media and its ability to form salts.

-

N-Methyl Group: The methyl group on the distal nitrogen of the piperazine ring increases its basicity and lipophilicity compared to an unsubstituted piperazine. It also provides a steric profile that can influence binding interactions in a biological context.

Physicochemical Properties

The bulk properties of a compound are direct consequences of its molecular structure. These characteristics are critical for predicting its behavior in various experimental and physiological conditions, from dissolution and storage to membrane permeability and metabolic stability.

Summary of Properties

The following table consolidates the available and predicted physicochemical data for this compound.

| Property | Value / Description | Significance in Drug Development | Source(s) |

| Appearance | Off-white powder | Indicates purity and provides a baseline for quality control. | [3] |

| Purity | Typically ≥97% | Essential for ensuring reproducible experimental results. | [3] |

| Boiling Point | 341.1 ± 42.0 °C (Predicted) | Defines the upper-temperature limit for handling and purification. | [2] |

| Density | 1.406 ± 0.06 g/cm³ (Predicted) | Useful for formulation calculations and process chemistry. | [2] |

| XLogP3 | 1.5 | Predicts lipophilicity and potential for membrane permeability. | [2][4] |

| Topological Polar Surface Area (TPSA) | 19.4 Ų | Correlates with hydrogen bonding potential and transport properties. | [2] |

| Solubility | Freely soluble in water and ethylene glycol (as parent piperazine) | Crucial for formulation, bioavailability, and assay development. | |

| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | Informs on stability and necessary handling procedures. | [3] |

Note: Many properties for this specific molecule are computationally predicted, a common practice for commercially available building blocks where extensive empirical testing has not been published. These predictions provide valuable, actionable guidance for experimental design.

Analytical Characterization Workflow

Ensuring the identity and purity of a research compound is a non-negotiable aspect of scientific integrity. A multi-technique approach is required for robust characterization. This section outlines the standard workflow and the rationale behind each method.

Caption: A standard workflow for structural and purity verification.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Expertise & Causality: The first step is to confirm that the compound has the correct molecular weight. Mass spectrometry is the definitive technique for this purpose. For this molecule, High-Resolution Mass Spectrometry (HRMS) is preferred as it provides the exact mass, allowing for the confirmation of the elemental formula (C₁₀H₁₄BrN₃). A key diagnostic feature to look for is the isotopic pattern of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which results in two major peaks in the mass spectrum separated by approximately 2 Da and having nearly equal intensity (the M+ and M+2 peaks). This pattern is an unmistakable signature for a mono-brominated compound.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

Expertise & Causality: While MS confirms the molecular formula, NMR spectroscopy confirms the atomic connectivity, providing a "fingerprint" of the molecule's structure.

-

¹H NMR: This experiment reveals the number of different types of protons and their neighboring environments. For this compound, one would expect to see distinct signals for the three aromatic protons on the pyridine ring, two sets of signals for the eight piperazine protons (often appearing as complex multiplets), and a singlet for the three N-methyl protons. The chemical shifts and coupling patterns confirm the substitution pattern.

-

¹³C NMR: This provides information on the carbon skeleton. Ten distinct carbon signals should be observed, corresponding to the ten carbon atoms in the molecule, further confirming the overall structure.[5]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Expertise & Causality: Purity is critical for any downstream application. HPLC separates the target compound from any impurities, and a UV detector quantifies their relative amounts. Since the bromopyridine ring contains a chromophore, direct UV detection is feasible. A reversed-phase method is typically the first choice for a molecule with this polarity. The goal is to develop a method that shows a single, sharp, symmetrical peak for the main compound, with any impurities being well-resolved. The area percentage of the main peak is used to calculate the purity.

Standardized Experimental Protocols

The following protocols are provided as trusted, self-validating starting points for the analytical characterization of this compound and similar compounds.

Protocol: HPLC-UV Purity Analysis

Objective: To determine the purity of the compound using Reversed-Phase High-Performance Liquid Chromatography with UV detection.

-

Instrumentation & Columns:

-

HPLC system with a UV or Photodiode Array (PDA) detector.

-

Analytical Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

-

Reagents & Mobile Phase:

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA). Rationale: The acidifier improves peak shape by protonating basic sites on the molecule and silanols on the column.

-

Solvent B: Acetonitrile with 0.1% TFA or FA.

-

-

Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of Solvent A and Solvent B to create a 1 mg/mL stock solution.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 30 °C. Rationale: Controlled temperature ensures reproducible retention times.

-

Detection Wavelength: 254 nm. Rationale: A common wavelength for aromatic systems, providing a good signal-to-noise ratio.

-

Gradient Program:

Time (min) % Solvent B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |

-

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

-

Conclusion

This compound is a well-defined chemical entity with a distinct set of physicochemical properties that make it a versatile tool in chemical synthesis. Its key features—a reactive bromine handle, a basic piperazine core, and moderate lipophilicity—are well-characterized by a standard suite of analytical techniques. The predicted properties offer reliable guidance for its handling, storage, and use in experimental design. By following the robust analytical workflows and protocols outlined in this guide, researchers can ensure the quality and integrity of their starting material, leading to more reliable and reproducible scientific outcomes.

References

- 1. This compound | 1130759-48-6 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound, CasNo.1130759-48-6 BOC Sciences United States [bocscichem.lookchem.com]

- 4. PubChemLite - this compound (C10H14BrN3) [pubchemlite.lcsb.uni.lu]

- 5. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [mdpi.com]

A Technical Guide to the Spectral Characterization of 1-(5-Bromopyridin-3-yl)-4-methylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(5-Bromopyridin-3-yl)-4-methylpiperazine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a bromopyridine moiety linked to a methylpiperazine group, presents a scaffold with potential for diverse biological activities. As with any novel compound intended for downstream applications, unambiguous structural confirmation and purity assessment are paramount. This guide provides an in-depth analysis of the spectral data for this compound, offering a comprehensive reference for its characterization. We will delve into the interpretation of its nuclear magnetic resonance (NMR) spectra, mass spectrometry (MS) data, and infrared (IR) spectroscopy, underpinned by established analytical protocols.

Synthesis of this compound

A common and efficient method for the synthesis of N-arylpiperazines is the Buchwald-Hartwig amination.[1][2] This palladium-catalyzed cross-coupling reaction provides a versatile route to form carbon-nitrogen bonds.[3] In the case of this compound, the synthesis would involve the coupling of 3,5-dibromopyridine with 1-methylpiperazine.

DOT Script for Synthesis Workflow

Caption: Synthetic workflow for this compound.

Spectral Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.25 | d (J ≈ 2.5 Hz) | 1H | H-2 (Pyridinyl) |

| ~8.01 | d (J ≈ 1.9 Hz) | 1H | H-6 (Pyridinyl) |

| ~7.40 | t (J ≈ 2.2 Hz) | 1H | H-4 (Pyridinyl) |

| ~3.20 | t (J ≈ 5.0 Hz) | 4H | H-8, H-10 (Piperazinyl) |

| ~2.60 | t (J ≈ 5.0 Hz) | 4H | H-7, H-11 (Piperazinyl) |

| ~2.35 | s | 3H | H-12 (N-CH₃) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~155.0 | C-5 (Pyridinyl) |

| ~148.0 | C-2 (Pyridinyl) |

| ~141.0 | C-6 (Pyridinyl) |

| ~124.0 | C-4 (Pyridinyl) |

| ~121.0 | C-3 (Pyridinyl) |

| ~55.0 | C-7, C-11 (Piperazinyl) |

| ~49.0 | C-8, C-10 (Piperazinyl) |

| ~46.0 | C-12 (N-CH₃) |

Interpretation of NMR Spectra:

-

¹H NMR: The aromatic region is expected to show three distinct signals corresponding to the three protons on the bromopyridine ring. The protons at positions 2 and 6 will appear as doublets due to coupling with the proton at position 4, which in turn will appear as a triplet (or more accurately, a doublet of doublets that may appear as a triplet). The piperazine protons will exhibit two triplets, representing the two sets of non-equivalent methylene groups. The upfield singlet corresponds to the three protons of the N-methyl group.

-

¹³C NMR: The spectrum is predicted to show five signals in the aromatic region for the five distinct carbon atoms of the bromopyridine ring. The piperazine ring will display two signals for the two pairs of equivalent methylene carbons, and a single signal for the methyl carbon will be observed in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for this compound is summarized below.[4]

Table 3: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 256.04439 |

| [M+Na]⁺ | 278.02633 |

| [M]⁺ | 255.03656 |

Interpretation of Mass Spectrum:

The mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) at m/z 255, with an isotopic pattern characteristic of a bromine-containing compound (approximately equal intensity peaks for M and M+2). The protonated molecule ([M+H]⁺) at m/z 256 will also likely be observed, especially with soft ionization techniques like electrospray ionization (ESI). Common fragmentation pathways would involve cleavage of the C-N bond between the pyridine and piperazine rings, as well as fragmentation of the piperazine ring itself.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed below.

Table 4: Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2800 | Aliphatic C-H stretch (CH₃ and CH₂) |

| ~1600-1450 | Aromatic C=C and C=N stretching |

| ~1300-1000 | C-N stretching |

| ~800-600 | C-Br stretch |

Interpretation of IR Spectrum:

The IR spectrum will be characterized by aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching vibrations below 3000 cm⁻¹. The presence of the pyridine ring will be confirmed by C=C and C=N stretching bands in the 1600-1450 cm⁻¹ region. The C-N stretching vibrations of the piperazine and its connection to the aromatic ring will appear in the fingerprint region. Finally, a band in the lower frequency region will indicate the presence of the C-Br bond.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for compounds like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program on a 400 MHz or higher spectrometer.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse program. A sufficient number of scans should be collected to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or APCI).

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum over a suitable mass range.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.[5]

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a thin pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum and then the sample spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

DOT Script for Analytical Workflow

Caption: General workflow for the spectral analysis of a chemical compound.

References

Navigating the Path to Formulation: A Technical Guide to the Solubility Profile of 1-(5-Bromopyridin-3-yl)-4-methylpiperazine in Organic Solvents

For Immediate Release

This technical guide offers a comprehensive framework for characterizing the solubility of the novel compound 1-(5-Bromopyridin-3-yl)-4-methylpiperazine in a range of organic solvents. Directed at researchers, scientists, and professionals in drug development, this document provides not only a methodological approach but also the scientific rationale essential for informed solvent selection and formulation strategies. Understanding the solubility of an Active Pharmaceutical Ingredient (API) is a critical first step in the formulation development process, directly impacting a drug's bioavailability and therapeutic efficacy.[1]

Introduction: The Significance of Solubility in Drug Development

The journey of a promising chemical entity from the laboratory to a viable therapeutic agent is fraught with challenges, with poor aqueous solubility being a primary hurdle. The ability of a drug compound to dissolve in a solvent governs its absorption, distribution, metabolism, and excretion (ADME) profile.[2] Consequently, a thorough understanding of an API's solubility in various media is paramount. For this compound, a compound of interest in medicinal chemistry, characterizing its solubility in organic solvents is a foundational step. This data informs the selection of appropriate solvent systems for synthesis, purification, and ultimately, the development of a stable and effective dosage form.

Physicochemical Characteristics of this compound

A preliminary analysis of the molecular structure of this compound provides valuable insights into its potential solubility behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄BrN₃ | [3][4][5] |

| Molecular Weight | 256.14 g/mol | [3][4] |

| CAS Number | 1130759-48-6 | [4][5][6] |

| Appearance | Off-white powder | [5] |

| Predicted Boiling Point | 341.1±42.0 °C | [3] |

| Predicted Density | 1.406±0.06 g/cm³ | [3] |

| Predicted XlogP | 1.5 | [7] |

The structure features a bromopyridine ring, which introduces some polarity, and a methylpiperazine group, which can act as a hydrogen bond acceptor. The predicted XlogP value of 1.5 suggests a moderate lipophilicity. These features indicate that the compound is likely to exhibit solubility in a range of polar and non-polar organic solvents. The principle of "like dissolves like" serves as a guiding tenet in solvent selection.[8]

Strategic Solvent Selection for Solubility Screening

The choice of organic solvents for solubility determination should be systematic and cover a spectrum of polarities and chemical functionalities. This approach ensures a comprehensive understanding of the compound's solubility profile.

Table 2: Proposed Organic Solvents for Solubility Screening

| Solvent Class | Solvent | Polarity Index | Rationale |

| Protic Solvents | Methanol, Ethanol, Isopropanol | 5.1, 4.3, 3.9 | Capable of hydrogen bonding, mimicking physiological conditions to some extent. |

| Aprotic Polar Solvents | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | 5.8, 6.4, 7.2 | High polarity, effective in dissolving a wide range of organic molecules. DMSO is a strong organic solvent often used for initial stock solutions.[9] |

| Non-Polar Solvents | Toluene, Hexane | 2.4, 0.1 | To assess solubility in lipophilic environments. |

| Ethers | Tetrahydrofuran (THF), Dioxane | 4.0, 4.8 | Moderate polarity, good for dissolving compounds with ether linkages or for use in mixed solvent systems. |

| Esters | Ethyl Acetate | 4.4 | A common solvent in organic synthesis and chromatography. |

| Chlorinated Solvents | Dichloromethane (DCM) | 3.1 | Effective for dissolving many organic compounds, but its use may be limited by toxicity concerns. |

Experimental Workflow for Solubility Determination

A robust and reproducible experimental protocol is crucial for obtaining reliable solubility data. The following workflow outlines a standard procedure for determining the thermodynamic solubility of this compound.

Figure 1: A generalized workflow for the experimental determination of thermodynamic solubility.

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into individual vials.

-

Add a precise volume of the selected organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of dilutions of the filtered supernatant with an appropriate solvent.

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound.[10] A variety of analytical methods, including spectrophotometric and chromatographic techniques, can be employed for the determination of piperazine-containing compounds.

-

Construct a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

Interpreting the Solubility Profile: The Interplay of Forces

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

Figure 2: Intermolecular forces influencing the solubility of this compound.

A high solubility in polar protic solvents like methanol would suggest that hydrogen bonding plays a significant role. Conversely, good solubility in non-polar solvents such as toluene would indicate the importance of van der Waals forces and the lipophilic character of the molecule. The dielectric constant of the solvent can also provide a qualitative estimate of its solvent properties.[11]

Practical Implications for Drug Development

The generated solubility data will be instrumental in several key areas of drug development:

-

Lead Optimization: Early-stage solubility screening helps in selecting drug candidates with favorable physicochemical properties.[2]

-

Formulation Development: The choice of excipients and the manufacturing process for the final dosage form are heavily influenced by the API's solubility.[1] For instance, if the API is poorly soluble, techniques like co-solvency or the formation of amorphous solid dispersions may be necessary.[11]

-

Process Chemistry: Solubility data guides the selection of solvents for synthesis, crystallization, and purification, impacting yield and purity.

Safety Considerations

When handling this compound and the organic solvents, it is imperative to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[12] All experimental work should be conducted in a well-ventilated fume hood. Waste materials should be disposed of in accordance with institutional and regulatory guidelines.[12]

Conclusion

This technical guide provides a comprehensive roadmap for determining and interpreting the solubility profile of this compound in organic solvents. By following a systematic approach to solvent selection, employing a robust experimental methodology, and understanding the underlying principles of solubility, researchers can generate the critical data needed to advance this compound through the drug development pipeline. The insights gained from these studies will ultimately facilitate the rational design of an effective and stable pharmaceutical formulation.

References

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 1130759-48-6 [chemicalbook.com]

- 5. This compound, CasNo.1130759-48-6 BOC Sciences United States [bocscichem.lookchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. PubChemLite - this compound (C10H14BrN3) [pubchemlite.lcsb.uni.lu]

- 8. ijnrd.org [ijnrd.org]

- 9. pharmatutor.org [pharmatutor.org]

- 10. lifechemicals.com [lifechemicals.com]

- 11. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 12. 1333319-57-5|1-(5-bromopyridin-3-yl)-4-(methylsulfonyl)piperazine|1-(5-bromopyridin-3-yl)-4-(methylsulfonyl)piperazine|-范德生物科技公司 [bio-fount.com]

biological activity of bromopyridine piperazine derivatives

An In-depth Technical Guide to the Biological Activity of Bromopyridine Piperazine Derivatives

Foreword: The Strategic Union of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are termed "privileged structures" due to their ability to interact with multiple biological targets with high affinity. This guide focuses on a powerful hybrid scaffold born from the strategic union of two such structures: bromopyridine and piperazine .[1][2][3] The pyridine ring, a bioisostere of benzene, offers a key hydrogen bond acceptor site and metabolic stability, while the bromine atom provides a vector for further synthetic modification and can engage in crucial halogen bonding. The piperazine ring is a cornerstone of CNS-active drugs and a versatile linker that imparts favorable pharmacokinetic properties, including improved solubility and bioavailability.[4]

The combination of these moieties into a single molecular entity creates a class of compounds with extraordinary potential.[1] This guide, intended for researchers and drug development professionals, moves beyond a simple catalog of findings. It dissects the causal relationships between chemical structure and biological function, details the experimental validation of these activities, and provides actionable protocols to empower further research in this promising chemical space. We will explore the three primary arenas where bromopyridine piperazine derivatives have demonstrated significant therapeutic potential: oncology, infectious diseases, and neuroscience.

Synthetic Pathways: Forging the Core Structure

The generation of a diverse library of bromopyridine piperazine derivatives hinges on robust and versatile synthetic strategies. The primary disconnection point is the C-N bond between the bromopyridine ring and the piperazine nitrogen. Several powerful cross-coupling and substitution reactions are employed, with the choice often dictated by the reactivity of the specific bromopyridine isomer and the desired substitution on the piperazine ring.

The most common approaches include:

-

Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that is highly efficient for forming the aryl-amine bond between an electron-deficient bromopyridine and a piperazine derivative.[5] This method is valued for its broad substrate scope and tolerance of various functional groups.

-

Nucleophilic Aromatic Substitution (SNAr): This method is effective when the pyridine ring is sufficiently activated by electron-withdrawing groups (in addition to the ring nitrogen itself). It offers a metal-free alternative to cross-coupling reactions.[5]

-

Ullmann Condensation: A classical copper-catalyzed method for forming C-N bonds, which can be advantageous in specific synthetic contexts.[5]

The causality behind selecting a particular method often relates to cost, scale, and functional group compatibility. For instance, Buchwald-Hartwig is often the go-to for initial library synthesis due to its reliability, while SNAr might be preferred for large-scale synthesis of a specific target if the electronic properties of the pyridine ring are favorable.

Figure 1: Core synthetic strategies for bromopyridine piperazine derivatives.

Anticancer Activity: Targeting Malignant Processes

The application of bromopyridine piperazine derivatives in oncology is one of the most intensely studied areas, with compounds demonstrating potent cytotoxicity against a wide range of cancer cell lines.[3][6][7][8] Their efficacy stems from the ability to interfere with multiple, fundamental cancer-related processes.

Mechanisms of Action

A. Kinase Inhibition: Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Bromopyridine piperazine derivatives have emerged as potent kinase inhibitors, often designed to fit into the ATP-binding pocket of specific kinases, thereby blocking downstream signaling required for cell proliferation and survival.[9][10] Key targets include Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and Cyclin-Dependent Kinases (CDKs), which are critical regulators of cell growth and division.[11][12][13] The rationale for targeting kinases is to selectively shut down the engine that drives a specific cancer's growth, a cornerstone of targeted therapy.

Figure 2: Mechanism of action for a kinase-inhibiting derivative targeting EGFR.

B. Induction of Apoptosis: A hallmark of effective chemotherapy is the ability to induce programmed cell death, or apoptosis. Certain derivatives trigger this process through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[14][15] Experimental evidence for this includes the observed release of cytochrome c from mitochondria, a key initiator of the intrinsic pathway, and the subsequent activation of executioner caspases like caspase-3 and initiator caspases like caspase-8 (extrinsic) and caspase-9 (intrinsic).[15] By forcing malignant cells to undergo suicide, these compounds bypass the defective cell death machinery common in cancer.

C. Cell Cycle Arrest: In addition to inducing cell death, these compounds can halt the proliferation of cancer cells by arresting the cell cycle at critical checkpoints, most commonly the G1/S transition.[8][15] This prevents the cell from replicating its DNA and preparing for division, effectively freezing its growth. This mechanism provides a cytostatic effect that complements the cytotoxic induction of apoptosis.

Data Presentation: Cytotoxic Activity

The following table summarizes the in vitro cytotoxic activity of representative bromopyridine piperazine derivatives against several human cancer cell lines. The IC₅₀ value represents the concentration required to inhibit the growth of 50% of the cells.

| Compound ID | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |

| DO11-49 | HeLa | Cervical Cancer | 1.7 | [1] |

| DO11-49 | A549 | Lung Cancer | 2.0 | [1] |

| PCC | SNU-475 | Liver Cancer | 6.98 | [15] |

| Compound 7c | A549 | Lung Cancer | 5.24 | [1] |

| Compound 29 | HCT-116 | Colon Cancer | 3.0 | [3] |

| Compound 29 | Colo-205 | Colon Cancer | 1.0 | [3] |

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol provides a robust and reproducible method for assessing cell viability, a cornerstone for validating anticancer activity. The principle lies in the ability of the SRB dye to bind to basic amino acids in cellular proteins under mildly acidic conditions, providing a quantitative measure of total cellular protein, which is proportional to cell number.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compounds (dissolved in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v), cold

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader (510 nm)

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the bromopyridine piperazine derivatives in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

Cell Fixation: Causality Justification: Fixation is critical to ensure that all cellular protein is retained for staining. Cold TCA precipitates proteins efficiently.

-

Gently remove the medium.

-

Add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

-

-

Washing: Remove the TCA and wash the plates five times with slow-running tap water to remove excess TCA. Air dry the plates completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and stain at room temperature for 30 minutes.

-

Removing Unbound Dye: Causality Justification: Washing with dilute acetic acid removes unbound SRB dye without solubilizing the protein-bound dye, ensuring a low background signal.[14]

-

Quickly decant the SRB solution.

-

Wash the plates four times with 1% acetic acid.

-

Air dry the plates completely.

-

-

Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Shake the plate for 5-10 minutes on a shaker.

-

Data Acquisition: Read the absorbance at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: A Front Against Resistance

The rise of antimicrobial resistance is a global health crisis, creating an urgent need for novel therapeutic agents.[2][16] Piperazine derivatives have long been recognized for their antimicrobial properties, and the bromopyridine piperazine scaffold is a promising platform for developing new agents active against a range of pathogens.[17][18]

Spectrum of Activity

These compounds have demonstrated a broad spectrum of activity, inhibiting the growth of:

-

Gram-Positive Bacteria: Including clinically relevant strains like Staphylococcus aureus and Methicillin-resistant S. aureus (MRSA).[19][20]

-

Gram-Negative Bacteria: Such as Escherichia coli and Pseudomonas aeruginosa, which are notoriously difficult to treat due to their outer membrane.[16][21]

-

Fungi: Including pathogenic yeasts like Candida albicans and molds like Aspergillus niger.[19][21]

The presence of electronegative atoms (N, O, S) and heterocyclic rings in these derivatives is thought to contribute significantly to their antimicrobial efficacy.[19]

Data Presentation: Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) for selected derivatives, representing the lowest concentration that prevents visible microbial growth.

| Compound ID | Microbial Strain | Type | MIC (µg/mL) | Reference |

| RL-308 | Shigella flexineri | Gram-Negative | 2 | [20] |

| RL-308 | S. aureus | Gram-Positive | 4 | [20] |

| RL-308 | MRSA | Gram-Positive | 16 | [20] |

| Compound 4b | S. aureus | Gram-Positive | <40 | [19] |

| Compound 5a | E. coli | Gram-Negative | <40 | [19] |

| Compound 4d | A. niger | Fungus | <40 | [19] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is the gold standard for determining the MIC of an antimicrobial agent. It provides a quantitative result that is essential for evaluating potency and for further studies.

Materials:

-

Bacterial/fungal strains (e.g., ATCC strains)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

-

Sterile 96-well U-bottom microtiter plates.

-

Test compounds (dissolved in DMSO).

-

Bacterial/fungal inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL), then diluted to a final concentration of 5 x 10⁵ CFU/mL in the well.

-

Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole).

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 2-fold serial dilution of the test compound in the appropriate broth directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculum Preparation: Causality Justification: Standardizing the inoculum is the most critical step for reproducibility. The 0.5 McFarland standard ensures a consistent starting number of organisms, as the MIC value is highly dependent on the inoculum density.[20]

-

Prepare a suspension of the microorganism in sterile saline to match the turbidity of a 0.5 McFarland standard.

-

Dilute this suspension in broth so that the final concentration in each well after inoculation will be approximately 5 x 10⁵ CFU/mL.

-

-

Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye.

-

(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture 10 µL from each clear well onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.

Central Nervous System (CNS) Activity

The piperazine ring is a classic pharmacophore in neurotherapeutics, present in drugs for anxiety, depression, and psychosis.[22][23] Bromopyridine piperazine derivatives leverage this history, acting as modulators of key neurotransmitter systems.

Mechanism of Action: Receptor Modulation

The primary mechanism of CNS activity for these compounds is their interaction with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D₂) receptors.[9][23] They can act as agonists, antagonists, or partial agonists, thereby fine-tuning synaptic transmission.[9] For instance, antagonism at the 5-HT₂ₐ receptor combined with agonism at the 5-HT₁ₐ receptor is a known mechanism for antidepressant and anxiolytic effects.[24] Structure-activity relationship studies show that the nature of the substituent on the second piperazine nitrogen and the substitution pattern on the aryl ring are critical for determining receptor affinity and selectivity.[25][26]

References

- 1. mdpi.com [mdpi.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. apjhs.com [apjhs.com]

- 18. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 19. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ijcmas.com [ijcmas.com]

- 21. researchgate.net [researchgate.net]

- 22. nbinno.com [nbinno.com]

- 23. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Latent Therapeutic Potential of 1-(5-Bromopyridin-3-yl)-4-methylpiperazine: A Scoping Guide for Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of the therapeutic potential of the novel chemical entity, 1-(5-Bromopyridin-3-yl)-4-methylpiperazine. While direct biological activity data for this specific compound is not yet prevalent in published literature, its structural motifs—a bromopyridine ring coupled to a methylpiperazine moiety—are well-established pharmacophores in a multitude of clinically significant therapeutic agents. This document serves as a roadmap for researchers and drug development professionals, elucidating the rationale for its investigation and providing a framework for its systematic evaluation as a potential drug candidate. We will explore the established roles of its constituent fragments, propose plausible therapeutic targets, and detail robust experimental workflows for screening and validation.

Introduction: Deconstructing a Molecule of Interest

This compound is a small molecule with the chemical formula C10H14BrN3.[1][2][3] Its structure is characterized by a central piperazine ring, a common scaffold in medicinal chemistry known for its ability to improve the pharmacokinetic properties of drug candidates.[4] The piperazine nitrogen atoms offer sites for substitution, allowing for the fine-tuning of a molecule's biological activity and physicochemical properties.

The key substituents on the piperazine ring are a methyl group at the N4 position and a 5-bromopyridin-3-yl group at the N1 position. The bromopyridine moiety is of particular interest, as halogenated pyridines are present in numerous approved drugs and are known to participate in various biological interactions, including halogen bonding, which can contribute to target affinity and selectivity. The methyl group on the piperazine is a common feature that can influence basicity and metabolic stability.

This guide will dissect the potential of this compound by examining the therapeutic precedent set by structurally related molecules and propose a strategic path forward for its investigation.

The Therapeutic Pedigree of the Piperazine and Bromopyridine Moieties

The rationale for investigating this compound stems from the extensive and diverse biological activities associated with its core components.

The Piperazine Scaffold: A Privileged Structure in Drug Discovery

The piperazine ring is a ubiquitous feature in a vast array of therapeutic agents, underscoring its importance as a "privileged scaffold" in medicinal chemistry. Its prevalence is attributed to several key factors:

-

Improved Physicochemical Properties: The basic nature of the piperazine nitrogens can be leveraged to enhance aqueous solubility and improve oral bioavailability.

-

Versatile Synthetic Handle: The secondary amine of an unsubstituted piperazine provides a readily modifiable position for the introduction of various substituents to explore structure-activity relationships (SAR).

-

Blood-Brain Barrier Penetration: The ability of many piperazine-containing compounds to cross the blood-brain barrier has made them particularly valuable in the development of drugs targeting the central nervous system (CNS).[4]

Numerous approved drugs across a wide range of therapeutic areas contain the piperazine moiety, including agents for CNS disorders, cancer, infectious diseases, and cardiovascular conditions.

Bromopyridines in Medicinal Chemistry: More Than Just a Bulky Group

The inclusion of a bromine atom on the pyridine ring is a strategic design element. Halogen atoms, particularly bromine, can significantly influence a molecule's properties:

-

Modulation of Electronic Properties: The electron-withdrawing nature of bromine can alter the pKa of the pyridine nitrogen, affecting its ionization state at physiological pH and its ability to participate in hydrogen bonding.

-

Increased Lipophilicity: The bromine atom can enhance the lipophilicity of the molecule, potentially improving membrane permeability and oral absorption.

-

Halogen Bonding: Bromine can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms in a biological target. This can contribute to enhanced binding affinity and selectivity.

Potential Therapeutic Applications: A Hypothesis-Driven Approach

Based on the established pharmacology of related compounds, we can hypothesize several promising therapeutic avenues for this compound.

Central Nervous System (CNS) Disorders

The structural similarity of this compound to known CNS-active agents makes this a primary area for investigation. Many antipsychotics, antidepressants, and anxiolytics feature a piperazine ring linked to an aromatic or heteroaromatic system.

Proposed Targets:

-

Dopamine Receptors (e.g., D2, D3, D4): Antagonism at these receptors is a key mechanism for many antipsychotic drugs.

-

Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT6, 5-HT7): Modulation of serotonergic signaling is a cornerstone of treatment for depression, anxiety, and other mood disorders.

-

Monoamine Transporters (e.g., SERT, NET, DAT): Inhibition of neurotransmitter reuptake is a common mechanism for antidepressants.

Oncology

A growing number of kinase inhibitors and other anticancer agents incorporate piperazine and pyridine motifs.

Proposed Targets:

-

Tyrosine Kinases: Many kinase inhibitors utilize a piperazine group to interact with the solvent-exposed region of the ATP-binding pocket. The bromopyridine moiety could potentially form key interactions within the hinge region or other hydrophobic pockets. A notable example of a related therapeutic area is the development of Bruton's Tyrosine Kinase (Btk) inhibitors, where piperazine-containing pyridone compounds have been explored.

-

Other Cancer-Related Targets: The planar nature of the bromopyridine ring could allow for intercalation with DNA or interaction with other protein targets involved in cell proliferation and survival. Recent research has explored pyrazine derivatives as potential anticancer agents.[5][6][7]

Anti-Inflammatory and Immunomodulatory Applications

Piperazine derivatives have been investigated for their anti-inflammatory properties, often through the modulation of cytokine signaling pathways.

Proposed Targets:

-

Janus Kinases (JAKs): Inhibition of JAKs is a validated strategy for the treatment of autoimmune and inflammatory diseases.

-

Toll-Like Receptors (TLRs): Modulation of TLR signaling can impact the innate immune response.

Proposed Experimental Workflows for Target Validation

A systematic approach is crucial to efficiently evaluate the therapeutic potential of this compound. The following workflow outlines a logical progression from initial screening to more in-depth mechanistic studies.

Figure 1: A proposed experimental workflow for the systematic evaluation of this compound.

Detailed Experimental Protocols

The following are example protocols for key experiments in the initial evaluation of this compound.

Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.

Materials:

-

This compound (test compound)

-

Recombinant protein kinases

-

Kinase-specific peptide substrates

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well white assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series of the test compound in kinase buffer.

-

Kinase Reaction:

-

Add 5 µL of the diluted test compound or vehicle (DMSO control) to the wells of a 384-well plate.

-

Add 10 µL of a solution containing the kinase and its specific peptide substrate in kinase buffer.

-

Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for each respective kinase.

-

Incubate the plate at room temperature for 1 hour.

-

-

Detection:

-

Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol: Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or anti-proliferative effects of this compound on a panel of human cancer cell lines.

Materials:

-

This compound (test compound)

-

Human cancer cell lines (e.g., A549, HCT116, MIAPaCa-2)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

96-well clear-bottom cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

-

Incubate the plates for 48-72 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 5 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percent cell viability for each concentration relative to the vehicle control.

-

Plot the percent viability versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

-

Data Presentation and Interpretation

Quantitative data from screening assays should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Hypothetical Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) |

| Kinase A | 50 |

| Kinase B | 250 |

| Kinase C | >10,000 |

| Kinase D | 800 |

Table 2: Hypothetical Anti-proliferative Activity of this compound

| Cell Line | Histology | GI50 (µM) |

| A549 | Lung Carcinoma | 2.5 |

| HCT116 | Colon Carcinoma | 8.1 |

| MCF7 | Breast Carcinoma | >50 |

Conclusion and Future Directions

While this compound is currently an under-investigated molecule, its structural components are hallmarks of successful therapeutic agents. This guide has laid out a hypothesis-driven framework for its exploration, grounded in the established principles of medicinal chemistry and drug discovery. The proposed workflows and protocols provide a starting point for a systematic evaluation of its potential in CNS disorders, oncology, and inflammatory diseases.

Future research should focus on the synthesis of analogues to build a robust structure-activity relationship, followed by in-depth mechanistic studies to elucidate its mode of action. The journey from a promising scaffold to a clinical candidate is long and challenging, but the latent potential within this compound warrants its serious consideration by the drug discovery community.

References

- 1. echemi.com [echemi.com]

- 2. PubChemLite - this compound (C10H14BrN3) [pubchemlite.lcsb.uni.lu]

- 3. This compound | 1130759-48-6 [chemicalbook.com]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Strategic Role of 1-(5-Bromopyridin-3-yl)-4-methylpiperazine in Modern Kinase Inhibitor Synthesis

Abstract

The relentless pursuit of targeted therapies has positioned protein kinase inhibitors at the forefront of modern drug discovery, particularly in oncology. Within the medicinal chemist's toolkit, certain molecular scaffolds have emerged as "privileged structures" due to their recurring presence in successful drug candidates. The pyridine and piperazine heterocycles are chief among them, offering a potent combination of structural rigidity, hydrogen bonding capabilities, and favorable pharmacokinetic properties.[1][2][3] This guide provides an in-depth technical analysis of 1-(5-Bromopyridin-3-yl)-4-methylpiperazine (CAS: 1130759-48-6), a pivotal intermediate whose strategic design enables the efficient construction of complex kinase inhibitors.[4][5][6] We will dissect its synthesis, elucidate its function as a modular building block, and explore the underlying chemical logic that makes it an invaluable asset in drug development programs.

Introduction: The Architectural Logic of a Key Intermediate

At its core, this compound is a bifunctional synthetic intermediate. Its structure is not accidental; it is a carefully designed scaffold that solves two fundamental challenges in medicinal chemistry simultaneously:

-

Pharmacophore Presentation: It incorporates the N-methylpiperazine-substituted pyridine core. The pyridine nitrogen provides a critical hydrogen bond acceptor for interacting with the kinase hinge region, while the N-methylpiperazine moiety often serves as a solubility-enhancing "linker" that projects a second pharmacophore into a different binding pocket.

-

Vector for Molecular Diversity: The bromine atom at the 5-position of the pyridine ring serves as a robust and versatile reactive handle. It allows for the late-stage introduction of molecular complexity through well-established cross-coupling reactions, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This dual-purpose design allows research teams to synthesize a core structure in bulk and then diversify it efficiently, accelerating the discovery of potent and selective kinase inhibitors.

Synthesis and Process Chemistry: The Buchwald-Hartwig Amination

The most reliable and scalable method for constructing the C-N bond between the pyridine and piperazine rings is the Palladium-catalyzed Buchwald-Hartwig amination .[7][8] This reaction has revolutionized medicinal chemistry by allowing for the formation of aryl amines under conditions that tolerate a wide range of functional groups, a significant improvement over harsher classical methods like nucleophilic aromatic substitution (SNAr).[7]

The reaction couples 3,5-dibromopyridine with 1-methylpiperazine. The key to success lies in the precise selection of the catalyst system and reaction conditions.

Caption: Synthetic workflow for this compound.

Expertise in Practice: Causality Behind Protocol Choices

-

The Catalyst System: A combination of a palladium(0) precursor, like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a bulky, electron-rich phosphine ligand is critical.[9] Ligands like Xantphos or BINAP are not arbitrary choices; their large cone angles promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is essential for the initial oxidative addition step of the aryl bromide.[9][10] The electron-donating nature of the ligand accelerates the final reductive elimination step that forms the desired C-N bond.[9]

-

The Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate is required.[9] Its primary role is to deprotonate the piperazine nitrogen within the palladium complex, forming a palladium amide intermediate that is poised for reductive elimination. Weaker bases are often insufficient to drive the catalytic cycle to completion.

-

Regioselectivity: Using a slight excess of 3,5-dibromopyridine relative to 1-methylpiperazine favors the desired mono-amination product. While the two bromine atoms are electronically similar, controlling the stoichiometry prevents significant formation of the disubstituted byproduct, simplifying purification.

Protocol: Synthesis of this compound

| Step | Procedure | Rationale / Self-Validating Checkpoint |

| 1. Reagent Setup | To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 3,5-dibromopyridine, the Palladium catalyst, and the phosphine ligand. | The inert atmosphere is critical to prevent oxidation and deactivation of the Pd(0) catalyst. |

| 2. Solvent & Base | Add anhydrous toluene, followed by 1-methylpiperazine and sodium tert-butoxide (NaOt-Bu). | Anhydrous solvent prevents quenching of the strong base and hydrolysis of catalyst intermediates. |

| 3. Reaction | Heat the mixture to 100 °C with vigorous stirring. Monitor reaction progress by TLC or LC-MS. | The reaction should show the consumption of starting materials and the appearance of a new, more polar spot (the product). Completion is typically observed within 4-12 hours. |

| 4. Quench & Workup | Cool the reaction to room temperature and quench carefully with water. Extract the aqueous layer with ethyl acetate. | The quench neutralizes the base. The organic product will partition into the ethyl acetate layer. |

| 5. Purification | Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude residue by silica gel column chromatography. | Chromatography separates the desired mono-aminated product from unreacted dibromopyridine, the catalyst, and any disubstituted byproduct. |

| 6. Characterization | Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. | This final step validates the success of the synthesis and ensures the material is suitable for subsequent steps. |

Application in Kinase Inhibitor Synthesis: The Suzuki Coupling

With the intermediate in hand, the bromine atom at the 5-position becomes the launchpad for diversification. The most common and powerful transformation employed here is the Suzuki-Miyaura cross-coupling reaction . This allows for the formation of a C-C bond, attaching a wide array of (hetero)aryl groups to the pyridine core.

This second aryl moiety is critical for achieving high-potency binding, often by making crucial hydrophobic or π-stacking interactions deep within the ATP-binding pocket of the target kinase.

Caption: From intermediate to final drug scaffold via Suzuki coupling.

This modular strategy is exceptionally powerful. A single batch of the bromopyridine intermediate can be split and reacted with dozens of different boronic acids, allowing a research team to rapidly explore the SAR of the outer aromatic region and optimize for potency, selectivity, and ADME properties.[11]

Structural Contributions & SAR Insights

Every component of the intermediate's scaffold serves a distinct purpose in the final kinase inhibitor:

| Component | Typical Role in Final Kinase Inhibitor |

| Pyridine Ring | Core scaffold; the ring nitrogen frequently acts as a key hydrogen bond acceptor, anchoring the inhibitor to the "hinge" region of the kinase ATP-binding site. |

| Piperazine Linker | Enhances aqueous solubility and overall physicochemical properties. The basic nitrogen can be protonated, aiding bioavailability and forming ionic interactions.[1] |

| N-Methyl Group | A simple, metabolically stable group that occupies a small pocket. This position is often modified (e.g., to ethyl, cyclopropyl) to fine-tune potency or selectivity.[12] |

| Bromine Atom | A "synthetic handle" for introducing the second key pharmacophore (R-group) via cross-coupling, which is essential for achieving high affinity and selectivity. |

Analytical Trustworthiness: A Self-Validating System

The integrity of any multi-step synthesis relies on the rigorous validation of its intermediates. For this compound, a standard battery of analytical tests is required to confirm its identity and purity.

| Analytical Technique | Expected Result | Purpose |

| ¹H NMR | Characteristic signals for the pyridine ring protons (typically 3 distinct aromatic signals), piperazine protons (two sets of triplets), and the N-methyl group (a singlet). | Confirms the molecular structure and connectivity. |

| ¹³C NMR | Signals corresponding to all 10 unique carbon atoms in the molecule. | Further confirms the carbon skeleton of the structure. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass, showing the characteristic isotopic pattern for a single bromine atom (approx. 1:1 ratio for M and M+2).[13] | Confirms the molecular formula (C₁₀H₁₄BrN₃) and elemental composition.[4][13] |

| HPLC/UPLC | A single major peak, indicating a purity level typically >97% for use in subsequent GMP or medicinal chemistry steps. | Quantifies the purity of the compound. |

Conclusion